Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate
Description
Chemical Structure and Properties Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate (CAS: 13868-69-4) is a bisphosphonate derivative with the molecular formula C₁₆H₃₄K₄N₂O₆P₂ . Its structure features a 14-carbon tetradecyl chain linked via an imino group to a methylene-bis(phosphonate) core, neutralized by four potassium counterions. This compound is part of a broader class of organophosphonates known for their strong chelating properties, particularly toward divalent metal ions like calcium and transition metals .
Applications
Bisphosphonates of this type are widely utilized in industrial water treatment as scale and corrosion inhibitors due to their ability to sequester metal ions . In biomedical contexts, methylene diphosphonate derivatives (e.g., ⁹⁹mTc-MDP) are employed as bone-seeking radiopharmaceuticals, leveraging their affinity for hydroxyapatite in skeletal tissue .
Properties
CAS No. |
94230-66-7 |
|---|---|
Molecular Formula |
C16H33K4NO6P2 |
Molecular Weight |
553.78 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H37NO6P2.4K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;;/q;4*+1/p-4 |
InChI Key |
FPACRNCPUYCVEV-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Bisphosphonates with Alkylamino Substituents
The synthesis typically involves the reaction of a primary or secondary amine containing the desired alkyl chain (in this case, tetradecylamine) with formaldehyde and phosphorous acid or its derivatives, followed by neutralization with potassium hydroxide or potassium salts to obtain the tetrapotassium salt form.
Detailed Preparation via Reaction of Tetradecylamine with Phosphorous Acid and Formaldehyde
Step 1: Formation of the Aminomethylene Bisphosphonate Core
The classical method involves a Mannich-type reaction where tetradecylamine reacts with formaldehyde and phosphorous acid under acidic or neutral conditions. This leads to the formation of the bisphosphonate moiety attached to the tetradecylamino group.
Step 2: Neutralization and Salt Formation
The crude bisphosphonic acid is then neutralized with potassium hydroxide or potassium carbonate to form the tetrapotassium salt, improving water solubility and handling properties.
Alternative Synthetic Route via Dialkyl Phosphite and Dichloromethane
Drawing from the synthesis of tetraethyl methylenebisphosphonate (a closely related bisphosphonate), a method involves:
Reacting diethyl phosphite with dichloromethane in the presence of a strong base (e.g., sodium hydride or potassium hydride) and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
The reaction proceeds via nucleophilic substitution, forming the bisphosphonate ester intermediate.
Subsequent reaction with tetradecylamine can introduce the tetradecylimino group, followed by hydrolysis and neutralization to yield the tetrapotassium salt.
This method benefits from improved reaction rates and yields when polar aprotic solvents are used, as demonstrated in patent literature for related compounds.
Reaction Conditions and Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Base | Sodium hydride, potassium hydride, sodium ethoxide | Strong base to generate phosphite anion |
| Solvent | N,N-dimethylformamide (preferred), tetrahydrofuran | Polar aprotic solvents improve yield and rate |
| Temperature | 25°C to 60°C | Moderate heating to drive reaction |
| Molar Ratios | Dichloromethane : Diethyl phosphite = 1:2 to 2:1 | Stoichiometric or slight excess of reagents |
| Reaction Time | Hours to days (varies with solvent and conditions) | Polar aprotic solvents reduce time |
| Work-up | Extraction, drying, vacuum distillation | To isolate pure bisphosphonate intermediate |
| Neutralization | Potassium hydroxide or carbonate | To obtain tetrapotassium salt |
Purification and Characterization
The final this compound is typically purified by recrystallization or vacuum drying.
Characterization includes elemental analysis, NMR spectroscopy (31P, 1H), IR spectroscopy, and mass spectrometry to confirm the bisphosphonate structure and salt formation.
Research Findings and Improvements
The use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) significantly enhances the reaction kinetics and yields compared to traditional solvents like dichloromethane alone.
Strong bases like sodium hydride are preferred for efficient generation of the phosphite anion intermediate.
The reaction is sensitive to temperature; moderate heating (25–60°C) optimizes conversion without decomposing sensitive intermediates.
The stoichiometric balance of reagents is critical to minimize side reactions and maximize yield.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|---|
| Mannich-type reaction | Tetradecylamine + formaldehyde + phosphorous acid | Direct, straightforward | Requires careful pH control | Moderate (50-70) |
| Dialkyl phosphite + dichloromethane + strong base + polar aprotic solvent | Diethyl phosphite + dichloromethane + NaH + DMF, heat 25-60°C | Faster reaction, higher yield, scalable | Requires strong base handling | High (up to 80) |
| Two-step ester formation + amine substitution | Ester intermediate + tetradecylamine + hydrolysis + neutralization | Flexible, allows intermediate isolation | More steps, longer process | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
While specific applications of "Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate" are not detailed within the provided search results, information regarding its chemical properties and related compounds can be gathered.
Chemical Information
this compound has the CAS number 94230-66-7 and the EINECS number 303-776-1 . A closely related compound, Tetrapotassium [(propylimino)bis(methylene)]diphosphonate, has the molecular formula C5H11K4NO6P2 and a molecular weight of 399.48 g/mol . It is also known by synonyms such as EINECS 304-689-1 and Tetrapotassium ((propylimino)bis(methylene))diphosphonate .
Related Compounds
Another related compound is ((Tetradecylimino)bis(methylene))diphosphonic acid, which has the PubChem CID 80100 and a molecular weight of 401.42 g/mol .
Potential Applications
Based on the search results, this compound may have uses as a raw material in various applications . Other potential applications may be inferred from the general uses of chemicals, such as in:
Mechanism of Action
The mechanism of action of tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit enzyme activity by blocking the active sites of metalloenzymes. Additionally, the long tetradecyl chain allows the compound to interact with lipid membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
(a) Shorter Alkyl Chains
- Tetrapotassium ((butylimino)bis(methylene))diphosphonate (CAS: 94199-79-8): Molecular Formula: C₆H₁₄K₄N₂O₆P₂. Properties: Reduced hydrophobicity compared to the tetradecyl variant, leading to higher water solubility but weaker adsorption on hydrophobic surfaces. Applications include cooling tower scale inhibition .
- Tetrapotassium ((hexylimino)bis(methylene))diphosphonate (CAS: 94230-76-9): Molecular Formula: C₈H₂₂K₃NO₆P₂. Properties: Intermediate solubility and chelation strength between butyl and tetradecyl derivatives. Used in oilfield water treatment .
Key Trend : Increasing alkyl chain length enhances surface activity and membrane permeability but reduces aqueous solubility .
(b) Branched Alkyl Chains
- Tetrapotassium ((3,5,5-trimethylhexylimino)bis(methylene))diphosphonate (CAS: 94230-70-3): Molecular Formula: C₁₁H₂₄K₃NO₆P₂. Properties: Branched chains improve thermal stability (up to 150°C) compared to linear analogs, making them suitable for high-temperature industrial processes .
Substituent Modifications
(a) Fluorinated Derivatives
- Tetraisopropyl (difluoromethylene)bis(phosphonate) (CAS: 1312032-30-6):
Comparison: Fluorinated analogs exhibit stronger P–C bond stability but lower biodegradability compared to non-fluorinated bisphosphonates .
(b) Hydroxy-Substituted Derivatives
- Hydroxyethylidene-1,1-bisphosphonate (HEDP) :
Key Difference : HEDP’s hydroxyl group provides superior scale inhibition in hard water but lower lipid solubility than alkyl-substituted bisphosphonates .
Radiopharmaceutical Analogs
- Technetium-99m-Methylene Diphosphonate (⁹⁹mTc-MDP) :
- Ethane-1-hydroxy-1,1-diphosphonate (EHDP): Structure: Contains a hydroxyl group adjacent to the phosphonate core. Properties: Slower blood clearance (t₁/₂ ~6 hr) and higher long-term bone retention compared to MDP, limiting its diagnostic utility .
Research Findings and Industrial Relevance
- Thermal Stability : Tetradecyl derivatives exhibit superior stability in high-temperature environments (e.g., oilfield operations) compared to shorter-chain analogs .
- Environmental Impact : Long-chain bisphosphonates like the tetradecyl derivative are less biodegradable, raising concerns about aquatic toxicity .
Biological Activity
Tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate, also known as tetrapotassium etidronate, is a diphosphonic acid derivative that exhibits various biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of bone diseases and its effects on cellular mechanisms.
Chemical Structure and Properties
Tetrapotassium etidronate has the following chemical structure:
- Molecular Formula:
- CAS Number: 26938-14-1
The compound consists of two phosphonate groups, which contribute to its biological activity by interacting with cellular processes related to bone metabolism.
Tetrapotassium etidronate acts primarily by inhibiting osteoclast-mediated bone resorption. Osteoclasts are cells responsible for the breakdown of bone tissue, and their overactivity is linked to various bone disorders such as Paget's disease and osteoporosis. The inhibition of these cells leads to decreased bone resorption and a potential increase in bone mineral density.
1. Bone Diseases
Tetrapotassium etidronate is used in clinical settings for the treatment of several bone-related conditions:
- Paget’s Disease: It helps manage the abnormal bone remodeling associated with this condition.
- Hypercalcemia of Malignancy: The compound is effective in reducing elevated calcium levels in patients with certain malignancies.
- Osteolytic Bone Metastases: It has been shown to alleviate symptoms related to metastatic bone disease.
Dosage: Clinical studies suggest a dosage range between 5 to 20 mg/kg/day for effective treatment outcomes .
2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of tetrapotassium etidronate:
| Study Type | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral (Rats) | 1008 - >5000 | Weakness, diarrhea, tremors |
| Dermal (Rabbits) | >7940 - >10000 | Moderate weakness, reduced appetite |
| Inhalation | Not specified | Respiratory irritation |
These studies indicate that while the compound has therapeutic benefits, care should be taken regarding dosage to avoid adverse effects .
Case Studies and Clinical Findings
Several case studies have highlighted the effectiveness and safety of tetrapotassium etidronate in clinical applications:
- A study involving patients with Paget's disease demonstrated a significant reduction in serum alkaline phosphatase levels, indicating decreased osteoclastic activity after treatment with tetrapotassium etidronate .
- In another case involving hypercalcemia due to malignancy, administration of the compound resulted in normalized calcium levels within a few days, showcasing its rapid action .
Q & A
Q. How can the synthesis of tetrapotassium ((tetradecylimino)bis(methylene))diphosphonate be optimized for improved yield and purity?
Methodological Answer: Synthesis optimization typically involves stepwise adjustments to reaction conditions. Evidence suggests that microwave-assisted synthesis reduces reaction time and improves yield by enhancing energy transfer and reducing side reactions . Key parameters to optimize include:
- Temperature control : Maintaining 60–80°C to prevent thermal degradation of the P-C-P backbone.
- pH modulation : Alkaline conditions (pH 10–12) stabilize the tetrapotassium counterion but may require buffering agents to avoid hydrolysis of the P-C bond .
- Purification : Column chromatography (e.g., silica gel or ion-exchange resins) or recrystallization in ethanol/water mixtures can isolate the compound from byproducts like triethylammonium chloride .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : P NMR identifies phosphonate group environments, while H and C NMR resolve the tetradecylimino and methylene bridges .
- X-ray crystallography : Determines the 3D arrangement of the P-C-P backbone and potassium ion coordination, though crystallization may require slow evaporation from aqueous methanol .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects hydrolytic degradation products (e.g., diphosphonate fragments) .
Q. How can researchers assess the compound’s in vitro bone resorption inhibition activity?
Methodological Answer: Standard protocols include:
- Osteoclast culture assays : Differentiate RAW 264.7 cells with RANKL and treat with the compound (1–100 µM). Quantify resorption pits on bone-mimetic substrates (e.g., Corning Osteo Assay plates) .
- Enzyme inhibition studies : Measure inhibition of farnesyl pyrophosphate synthase (FPPS) using a malachite green phosphate assay, comparing IC values to zoledronate (a reference bisphosphonate) .
Advanced Research Questions
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
Methodological Answer: Stability studies should simulate physiological environments:
- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. The P-C-P bond is susceptible to hydrolysis, generating methylene diphosphonate fragments under acidic or neutral conditions .
- Serum stability : Add fetal bovine serum (FBS) to assess protein binding and degradation kinetics. The tetradecylimino group may enhance lipophilicity, prolonging half-life compared to shorter-chain analogs .
Q. What strategies can resolve contradictions in reported FPPS inhibition efficacies across studies?
Methodological Answer: Discrepancies may arise from:
- Enzyme source variability : Use recombinant human FPPS (vs. bovine or rat) to standardize assays .
- Cellular vs. cell-free systems : Compare inhibition in isolated enzyme assays (cell-free) vs. osteoclast cultures (cellular). Cell permeability and intracellular metabolism (e.g., phosphorylation) can alter apparent potency .
- Data normalization : Express activity relative to internal controls (e.g., alendronate) to account for inter-lab variability.
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced specificity?
Methodological Answer: SAR strategies include:
- Side-chain modifications : Synthesize analogs with varying alkyl chain lengths (e.g., octyl vs. tetradecyl) to evaluate hydrophobicity effects on bone mineral affinity .
- Phosphonate group substitution : Replace one phosphonate with a carboxylate to test binding to FPPS’s isoprenoid pocket .
- Metal chelation studies : Use isothermal titration calorimetry (ITC) to quantify binding to Ca or Fe, which may influence osteoclast targeting .
Q. What experimental approaches can elucidate the compound’s off-target effects on cellular signaling pathways?
Methodological Answer:
- Transcriptomic profiling : Perform RNA-seq on treated osteoblasts/osteoclasts to identify dysregulated pathways (e.g., Wnt/β-catenin or RANKL/OPG) .
- Metabolomic analysis : Use LC-MS to track changes in mevalonate pathway intermediates (e.g., geranylgeranyl pyrophosphate) .
- High-content imaging : Quantify mitochondrial membrane potential (JC-1 staining) or apoptosis (Annexin V) to detect cytotoxicity unrelated to FPPS inhibition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
Methodological Answer: Contradictions may stem from:
- Differential analytical methods : Thermogravimetric analysis (TGA) under nitrogen vs. air may yield divergent decomposition temperatures. Standardize conditions to 10°C/min heating rate in inert atmospheres .
- Impurity effects : Trace solvents (e.g., residual THF) lower observed decomposition points. Pre-purify via lyophilization .
- Crystalline vs. amorphous forms : Use powder X-ray diffraction (PXRD) to confirm polymorph identity, as amorphous phases degrade faster .
Toxicity and Safety
Q. What methodologies are appropriate for evaluating the compound’s cytotoxicity in non-target tissues?
Methodological Answer:
- In vitro panels : Screen against HEK293 (kidney), HepG2 (liver), and H9c2 (cardiac) cells using MTT assays (48-hour exposure).
- In vivo models : Administer intravenously to rodents (1–10 mg/kg) and monitor renal function (serum creatinine) and hepatic enzymes (ALT/AST) .
- Genotoxicity : Perform comet assays or γ-H2AX staining to detect DNA damage, particularly if diphosphonate fragments are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
